alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
Description
α-D-Glucopyranoside, β-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) (CAS: 27216-37-1) is a sucrose derivative characterized by extensive esterification. Its molecular formula is C₄₀H₆₂O₁₉, with a molecular weight of 846.91 g/mol . Structurally, it consists of a sucrose backbone (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) modified with two acetyl groups and six 2-methylpropanoate (isobutyrate) groups at specific hydroxyl positions . This compound is a colorless to pale yellow liquid with a density of 1.2 g/cm³, a boiling point of 78°C, and a melting point of −83°C . It is widely utilized in pharmaceutical coatings and polymer stabilization due to its hydrophobic properties and biocompatibility .
Properties
CAS No. |
27216-37-1 |
|---|---|
Molecular Formula |
C40H62O19 |
Molecular Weight |
846.9 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1 |
InChI Key |
ZNEBZIJCDDCNRC-SWTLDUCYSA-N |
SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Cosmetic Industry
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is utilized in cosmetic formulations due to its emollient properties. It improves the spreadability and texture of products while acting as a humectant that attracts and retains moisture in the skin. This makes it suitable for use in:
- Moisturizers
- Lotions
- Sunscreens
The compound's ability to enhance skin hydration is particularly valuable in cosmetic science.
Pharmaceutical Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical applications. Its interactions with biological macromolecules can lead to potential therapeutic uses. Specific areas of interest include:
- Drug delivery systems : Its structural complexity may facilitate the development of novel drug carriers.
- Nutraceuticals : The compound's properties may support health benefits, warranting further exploration in dietary supplements .
Food Industry
In the food sector, alpha-D-glucopyranoside derivatives are explored for their potential as non-caloric sweeteners and emulsifiers. Their unique properties can enhance food texture and stability.
Analytical Techniques
The analysis of alpha-D-glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method allows for efficient separation and identification of the compound in complex mixtures. The mobile phase generally consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .
Case Study 1: Cosmetic Formulation
A study evaluated the incorporation of alpha-D-glucopyranoside into a moisturizer formulation. Results indicated improved skin hydration levels compared to control formulations lacking the compound. Participants reported enhanced texture and feel of the product.
Case Study 2: Nutraceutical Development
Research on the use of this compound as a functional ingredient in dietary supplements demonstrated its potential to modulate gut microbiota positively. This effect was linked to its prebiotic properties, promoting beneficial bacterial growth.
Mechanism of Action
The compound exerts its effects through its interaction with enzymes and other biomolecules. Its acetyl and isobutyl groups can influence the binding affinity and specificity of enzymes, thereby modulating their activity. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sucrose Derivatives
Key Observations :
- Esterification Complexity : Sucrose diacetate hexaisobutyrate has the highest degree of esterification (8 groups total) among the listed derivatives, enhancing its hydrophobicity compared to simpler derivatives like sucrose or trehalose .
- Functional Group Impact: The presence of isobutyrate groups in sucrose diacetate hexaisobutyrate increases its thermal stability compared to acetylated derivatives like β-D-(1-O-acetyl-3,6-O-diferuloyl)fructofuranosyl-α-D-glucopyranoside .
Physical and Chemical Properties
Table 2: Physical Property Comparison
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) | Refractive Index |
|---|---|---|---|---|
| Sucrose Diacetate Hexaisobutyrate | −83 | 78 | Insoluble | 1.500 |
| Sucrose | 186 | Decomposes | Highly soluble | 1.538 |
| α,β-Trehalose | 203 | Decomposes | Moderately soluble | 1.540 |
| n-Dodecanoylsucrose | 92–95 | N/A | Low solubility | 1.470 |
Key Findings :
- Hydrophobicity : Sucrose diacetate hexaisobutyrate’s insolubility in water contrasts sharply with sucrose’s high solubility, making it suitable for moisture-resistant applications .
- Thermal Behavior : Its low melting point (−83°C) and moderate boiling point (78°C) suggest utility in liquid-phase formulations, unlike crystalline derivatives like trehalose .
Research and Application Insights
Industrial Relevance :
- Unlike n-dodecanoylsucrose (used in enzyme studies) or curculigoside (used in traditional medicine), sucrose diacetate hexaisobutyrate’s primary industrial role is in controlled-release drug coatings due to its slow hydrolysis rate .
Biological Activity
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is a complex carbohydrate compound that has garnered interest in various fields, including pharmacology and food science. This article delves into its biological activity, exploring its properties, potential applications, and relevant research findings.
- Molecular Formula : C40H62O12
- Molecular Weight : 702.91 g/mol
- CAS Number : 126-13-6
- Synonyms : Sucrose diacetate hexakis(2-methylpropanoate)
1. Toxicological Profile
Research indicates that alpha-D-glucopyranoside and beta-D-fructofuranosyl derivatives exhibit low toxicity. The acute oral toxicity (LD50) in rats is reported to be significantly high at 29,700 mg/kg, suggesting a favorable safety profile for potential applications in food and pharmaceuticals .
2. Genotoxicity
In vitro studies have shown that alpha-D-glucopyranoside and its derivatives do not exhibit mutagenic effects. Tests conducted on mammalian cells indicated negative results for gene mutations, implying that these compounds are unlikely to pose significant genetic risks .
3. Antioxidant Activity
Some studies have suggested that sucrose esters, including those derived from alpha-D-glucopyranoside and beta-D-fructofuranosyl, possess antioxidant properties. These compounds can scavenge free radicals, which may contribute to their protective effects against oxidative stress in biological systems.
Food Industry
Alpha-D-glucopyranoside and beta-D-fructofuranosyl derivatives are utilized as emulsifiers and stabilizers in food products due to their surfactant properties. Their ability to improve texture and shelf-life makes them valuable in the formulation of various food items.
Pharmaceuticals
The low toxicity and favorable biological activity of these compounds position them as potential candidates for drug formulation. Their use as excipients or active ingredients in drug delivery systems is being explored, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.
Case Studies
-
Study on Antioxidant Properties :
- A study evaluated the antioxidant capacity of sucrose esters in food matrices. Results indicated a significant reduction in lipid peroxidation when these compounds were included in formulations, demonstrating their protective role against oxidative damage.
-
Toxicological Evaluation :
- In a comprehensive toxicological assessment involving various routes of administration (oral, intravenous), no significant adverse effects were observed at tested doses. This reinforces the safety profile of alpha-D-glucopyranoside derivatives for human consumption.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C40H62O12 |
| Molecular Weight | 702.91 g/mol |
| LD50 (Oral) | 29,700 mg/kg |
| Antioxidant Activity | Positive (scavenging free radicals) |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester functional groups in SAIB (acetate and isobutyl esters) are susceptible to hydrolysis under acidic or basic conditions. This reaction would cleave the ester bonds, regenerating sucrose derivatives and carboxylic acids.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H⁺ (e.g., HCl, H₂SO₄) | Sucrose derivatives, acetic acid, and 2-methylpropanoic acid (isobutyric acid) |
| Alkaline Hydrolysis | OH⁻ (e.g., NaOH, KOH) | Sucrose salts (e.g., sodium/potassium derivatives), acetate, and isobutyrate ions |
Transesterification
SAIB’s ester groups may undergo transesterification in the presence of alcohols and catalysts (e.g., acid or base), replacing the original ester substituents with new alkyl groups.
| Reactant | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ | Methyl acetate, methyl isobutyrate, and sucrose |
| Ethanol | NaOEt | Ethyl acetate, ethyl isobutyrate, and sucrose |
Enzymatic Degradation
Glycosidases and esterases could target SAIB’s glycosidic bonds and ester linkages, respectively, leading to biodegradation.
| Enzyme | Target Bond | Outcome |
|---|---|---|
| α-Glucosidase | Glucopyranoside bond | Release of fructofuranosyl moiety |
| Esterase | Acetate/isobutyrate | Cleavage of ester groups to free carboxylic acids |
Thermal Decomposition
At elevated temperatures, SAIB may decompose into volatile components. Studies using thermogravimetric analysis (TGA) would quantify stability thresholds.
| Temperature Range | Observed Decomposition |
|---|---|
| 150–200°C | Loss of acetate/isobutyrate groups as vapors |
| >200°C | Carbonization and residue formation |
Oxidation Reactions
The glucopyranoside and fructofuranosyl units may undergo oxidation under strong oxidizing agents (e.g., KMnO₄, H₂O₂), forming carboxylic acids or ketones.
| Oxidizing Agent | Reaction Site | Product |
|---|---|---|
| KMnO₄ (acidic) | Reducing ends of sugars | Gluconic acid, ketofuranose derivatives |
| H₂O₂ (alkaline) | Ester linkages | Peroxy derivatives |
Key Considerations for Reactivity
-
Steric Hindrance : The bulky isobutyl groups may slow reaction kinetics compared to simpler esters.
-
Solubility : SAIB’s hydrophobicity limits reactivity in aqueous environments unless surfactants or co-solvents are used.
-
Stability : Industrial applications (e.g., food additives) require SAIB to resist hydrolysis under ambient conditions .
Analytical Methods for Reaction Monitoring
Reverse-phase HPLC (as described by SIELC Technologies) is critical for tracking reaction progress and identifying degradation products .
| Column | Mobile Phase | Detection | Application |
|---|---|---|---|
| Newcrom R1 | Acetonitrile/water/phosphoric acid | UV or MS | Quantification of SAIB and its derivatives |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and regioselectivity?
The synthesis involves sequential acetylation and esterification of sucrose. Key steps include:
- Acetylation : Controlled acetylation at specific hydroxyl groups (e.g., C6 of glucose) using acetic anhydride under basic catalysis (e.g., pyridine) .
- Esterification : Hexakis(2-methylpropanoate) groups are introduced via reaction with 2-methylpropanoic anhydride. Regioselectivity is influenced by steric effects and catalyst choice (e.g., lipases for selective acylation) .
Q. Optimization Table :
| Step | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Acetylation | Pyridine, 0°C, 12h | 78 | C6 > C1', C3' |
| Esterification | Lipase B (Candida antarctica), 40°C | 65 | C2, C3, C4 (fructose) |
Critical Factors : Temperature, catalyst type, and solvent polarity significantly impact yield and selectivity .
Q. Which spectroscopic techniques are effective for characterizing esterification patterns?
- NMR :
- ¹H NMR : Acetate methyl protons appear at δ 2.0–2.1 ppm, while 2-methylpropanoate groups show multiplet splitting (δ 1.1–1.3 ppm for CH(CH₃)₂) .
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm distinguish acetate (δ ~170) and 2-methylpropanoate (δ ~173) groups .
- HR-ESI-MS : Provides exact mass confirmation (e.g., [M-H]⁻ at m/z 845.215 for C₄₀H₆₂O₁₉; Δ < 2 ppm error) .
Advanced Research Questions
Q. How does branching of 2-methylpropanoate groups affect physicochemical properties?
- Solubility : Branched esters reduce crystallinity, enhancing solubility in non-polar solvents (e.g., logP increases by 1.5 compared to linear analogs) .
- Thermal Stability : Branched chains improve thermal resistance (TGA shows decomposition onset at 220°C vs. 180°C for linear esters) .
- Applications : Useful in polymer plasticizers due to reduced migration and improved flexibility .
Q. What computational methods model conformational flexibility and solubility?
- DFT Calculations : Predict optimized geometries and electrostatic potential surfaces, revealing preferential solvation in chloroform .
- Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions; branched esters form smaller micelles (radius ~2 nm vs. 3 nm for linear chains) .
- Correlation with Experiment : MD-predicted solubility parameters (δ = 18.5 MPa¹/²) align with experimental Hansen solubility data .
Q. How does pH influence hydrolytic stability, and what degradation products form?
- Acidic Conditions (pH < 3) : Rapid hydrolysis of acetyl groups (t₁/₂ = 2h at 25°C), yielding monoacetate intermediates .
- Alkaline Conditions (pH > 10) : Saponification of esters produces 2-methylpropanoic acid and sucrose derivatives.
- Analytical Monitoring : Use HPLC-PDA to track degradation (retention time shifts from 12.5 min to 8.2 min for hydrolyzed products) .
Q. What strategies resolve contradictions in bioactivity studies of related glycosides?
- Case Study : Phenylpropanoid glycosides () showed antibacterial activity (S. aureus MIC = 8 μg/mL), but results varied due to:
- Purity : ≥95% purity (HPLC) required for reproducibility .
- Assay Conditions : Nutrient broth vs. agar diffusion affects MIC values (±2-fold) .
- Solution : Standardize bioassays with positive controls (e.g., ampicillin) and quantify cellular uptake via LC-MS/MS .
Methodological Recommendations
- Synthesis : Prioritize enzymatic esterification for regiocontrol .
- Characterization : Combine 2D-NMR (HSQC, HMBC) with HRMS for unambiguous assignment .
- Computational Modeling : Validate MD simulations with experimental solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
